(R)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine
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Overview
Description
®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine is a chiral amine compound characterized by the presence of a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine typically involves the following steps:
Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an alkene under acidic conditions.
Introduction of the Butan-1-amine Side Chain: This step involves the alkylation of the dihydrobenzofuran ring with a suitable butylamine derivative, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine may involve:
Large-scale Cyclization Reactions: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Efficient Purification Techniques: Such as crystallization or chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to an alkyl group or reduce any present carbonyl groups.
Substitution: The aromatic ring in the dihydrobenzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Alkylated derivatives.
Substitution Products: Halogenated dihydrobenzofuran derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
(S)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
1-(2,3-Dihydrobenzofuran-6-yl)propan-1-amine: A structurally similar compound with a shorter side chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to its (S)-counterpart.
Functional Group Positioning: The specific arrangement of functional groups in ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine contributes to its unique reactivity and applications.
This detailed overview provides a comprehensive understanding of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1-benzofuran-6-yl)butan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-3-11(13)10-5-4-9-6-7-14-12(9)8-10/h4-5,8,11H,2-3,6-7,13H2,1H3/t11-/m1/s1 |
InChI Key |
QQRJZIQYVNQZAQ-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(CCO2)C=C1)N |
Canonical SMILES |
CCCC(C1=CC2=C(CCO2)C=C1)N |
Origin of Product |
United States |
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